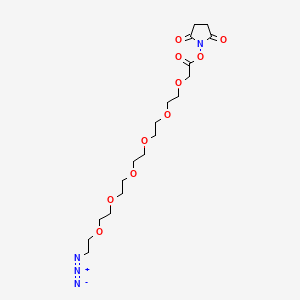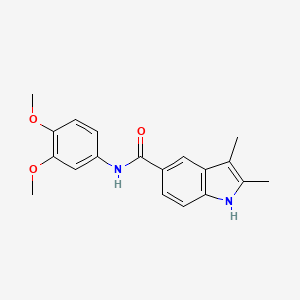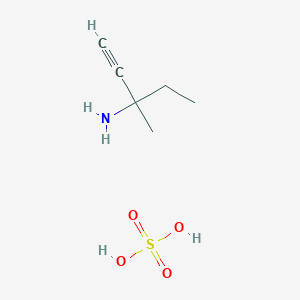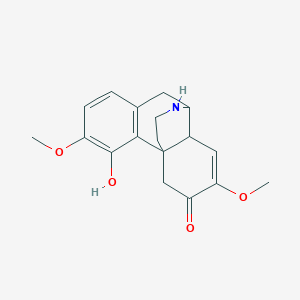
N3-Peg6-CH2coonhs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Peg6-CH2coonhs, also known as this compound, is a heterobifunctional polyethylene glycol (PEG) derivative. It features an azide group on one end and a succinimide ester on the other end. This compound is widely used in bioconjugation applications, particularly in the field of drug delivery and bioconjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-Peg6-CH2coonhs typically involves the reaction of polyethylene glycol (PEG) with azide and succinimide ester groups. The process begins with the activation of PEG with N-hydroxysuccinimide (NHS) to form PEG-NHS. This intermediate is then reacted with sodium azide to introduce the azide group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N3-Peg6-CH2coonhs undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Amide Bond Formation: The succinimide ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Amide Bond Formation: Primary amines and mild bases are used to facilitate the reaction between the succinimide ester and amine groups.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Aplicaciones Científicas De Investigación
N3-Peg6-CH2coonhs has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology
Mecanismo De Acción
The mechanism of action of N3-Peg6-CH2coonhs involves its ability to form stable covalent bonds with biomolecules. The azide group participates in click chemistry reactions, while the succinimide ester group forms amide bonds with primary amines. These reactions enable the conjugation of this compound to various biomolecules, enhancing their solubility, stability, and functionality .
Comparación Con Compuestos Similares
Similar Compounds
N3-PEG6-CH2COOH: Similar structure but with a carboxylic acid group instead of a succinimide ester.
N3-PEG4-CH2COONHS: Shorter PEG chain length.
Uniqueness
N3-Peg6-CH2coonhs is unique due to its combination of an azide group and a succinimide ester, making it highly versatile for bioconjugation applications. The PEG6 chain provides flexibility and solubility, enhancing its performance in various applications .
Propiedades
Fórmula molecular |
C18H30N4O10 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H30N4O10/c19-21-20-3-4-26-5-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-18(25)32-22-16(23)1-2-17(22)24/h1-15H2 |
Clave InChI |
VRVKRXSIHCFBBF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B15112296.png)
![3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15112302.png)

![5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112321.png)
![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)


![1-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B15112352.png)

![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)
![5-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112365.png)

![N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide](/img/structure/B15112378.png)
